molecular formula C16H23ClN2O2 B6659569 N-[(1-aminocyclohexyl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride

N-[(1-aminocyclohexyl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride

Cat. No.: B6659569
M. Wt: 310.82 g/mol
InChI Key: DECFMXVITDJCGA-UHFFFAOYSA-N
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Description

N-[(1-aminocyclohexyl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran ring, which is known for its biological activity, and a cyclohexylamine moiety, which contributes to its chemical reactivity.

Properties

IUPAC Name

N-[(1-aminocyclohexyl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2.ClH/c17-16(8-4-1-5-9-16)11-18-15(19)14-10-12-6-2-3-7-13(12)20-14;/h2-3,6-7,14H,1,4-5,8-11,17H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECFMXVITDJCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2CC3=CC=CC=C3O2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocyclohexyl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexylamine Moiety: This step often involves the reaction of cyclohexylamine with a suitable intermediate, such as a benzofuran derivative, under controlled conditions.

    Final Coupling and Hydrochloride Formation: The final product is obtained by coupling the intermediate with the desired carboxamide and converting it to the hydrochloride salt for stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-aminocyclohexyl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.

    Substitution: The cyclohexylamine moiety can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[(1-aminocyclohexyl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-aminocyclohexyl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with biological macromolecules, while the cyclohexylamine moiety can modulate the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-aminocyclohexyl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide
  • N-[(1-aminocyclohexyl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride

Uniqueness

This compound is unique due to its specific combination of a benzofuran ring and a cyclohexylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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